Gliadins are a major class of storage proteins found in the endosperm of wheat (Triticum aestivum L.) []. They account for 40-50% of the total storage proteins in wheat [].
Gliadins are classified into four subcategories based on their electrophoretic mobility: α-, β-, γ-, and ω-gliadins []. They can also be classified as ω5-, ω1,2-, α/β-, and γ-gliadins based on their primary structure and molecular weight [].
Gliadins are monomeric proteins, generally regarded to have a globular structure, though recent studies suggest variations depending on the subcategory. α/β-gliadins have compact globular structures, while γ- and ω-gliadins have extended rod-like structures []. They are characterized by a non-repetitive domain rich in α-helix structures and heterogeneous repetitive domains rich in β-reverse turns []. Gliadins are rich in glutamine and proline, contributing to their unique properties [].
Gliadins are alcohol-soluble proteins, typically extracted using ethanol solutions [, , ]. This property distinguishes them from glutenins, which are insoluble in alcohol but soluble in dilute acids or bases [].
Gliadins undergo deamidation, a process where glutamine residues are converted to glutamic acid [, ]. This reaction is catalyzed by tissue transglutaminase 2 (tTG2) and is crucial for the recognition of gliadin peptides by the immune system in celiac disease [].
Gliadins can be chemically cross-linked using agents like formaldehyde [] and cinnamaldehyde []. Cross-linking modifies the properties of gliadin films, enhancing their mechanical strength and water resistance, making them suitable for bioplastic applications [, ].
The disulfide bonds in gliadins can be selectively reduced using reducing agents like 2-mercaptoethanol []. This controlled reduction helps to understand the role of disulfide bonds in dough properties and allows studying the modification of dough proteins during baking [].
Gliadins contribute to the extensibility and viscosity of wheat dough [, ]. They interact with glutenins, forming a complex gluten network responsible for the unique properties of wheat dough []. The balance between gliadins and glutenins determines the overall dough strength and its suitability for different applications [].
Gliadins influence loaf volume and crumb texture []. Their specific effects on baking quality depend on their composition and interactions with other gluten proteins []. The ratio of gliadins to glutenins plays a critical role in determining the final bread quality [, ].
Gliadins interact with glutenins through hydrogen bonds and hydrophobic interactions, forming a complex gluten matrix []. These interactions are crucial for the viscoelastic properties of dough and the development of a strong gluten network [].
Gliadins are a major trigger of celiac disease, an autoimmune disorder characterized by intestinal inflammation and damage in genetically susceptible individuals [, , ]. Specific gliadin peptides, particularly the 33-mer peptide, are highly resistant to digestion and elicit a strong immune response in celiac patients [].
Gliadins can induce allergic reactions in some individuals, leading to symptoms like atopic eczema/dermatitis syndrome (AEDS), urticaria, and even wheat-dependent exercise-induced anaphylaxis (WDEIA) [, , , ]. Different gliadin classes and specific epitopes contribute to wheat allergy [, ].
While not fully understood, gliadins are implicated in non-celiac gluten sensitivity, a condition where individuals experience symptoms similar to celiac disease but without the characteristic autoimmune response or intestinal damage [].
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